Cas no 82769-76-4 ((3S)-3-amino-3-phenylpropan-1-ol)

(3S)-3-amino-3-phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-Amino-3-phenylpropan-1-ol
- (S)-1-Phenyl-3-propanolamine
- S-3-amino-3-phenylpropan-1-ol
- (3S)-3-amino-3-phenylpropan-1-ol
- (S)-3-AMINO-3-PHENYLPROPANOL
- DS-1777
- AC-071
- EN300-188674
- AMY12567
- AKOS015854099
- SEQXIQNPMQTBGN-VIFPVBQESA-N
- (S)-1-phenyl-3-hydroxypropylamine
- (s)-3-amino-3-phenyl-propan-1-ol
- MFCD01311768
- CS-W002754
- (3S)-3-amino-3-phenyl-1-propanol
- (S)-3-Amino-3-phenyl-1-propanol
- Q-200035
- BCP28027
- (s)-3-amino-3-phenyl propan-1-ol
- DTXSID90370345
- (3S)-3-amino-3-phenyl-propan-1-ol
- 82769-76-4
- SCHEMBL1454854
- (s)-3-phenyl-beta-alaninol
- (γS)-γ-Aminobenzenepropanol (ACI)
- Benzenepropanol, γ-amino-, (S)- (ZCI)
- (-)-3-Amino-3-phenylpropanol
- (gammaS)-gamma-Aminobenzenepropanol; (-)-3-Amino-3-phenylpropanol; (3S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenylpropanol
- A2610
-
- MDL: MFCD01311768
- Inchi: 1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
- InChI Key: SEQXIQNPMQTBGN-VIFPVBQESA-N
- SMILES: [C@H](C1C=CC=CC=1)(N)CCO
Computed Properties
- Exact Mass: 151.099714g/mol
- Surface Charge: 0
- XLogP3: 0.5
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 3
- Monoisotopic Mass: 151.099714g/mol
- Monoisotopic Mass: 151.099714g/mol
- Topological Polar Surface Area: 46.2Ų
- Heavy Atom Count: 11
- Complexity: 99.7
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.0406 (rough estimate)
- Boiling Point: 293℃ at 760 mmHg
- Flash Point: 131.0±21.8 °C
- Refractive Index: 1.4755 (estimate)
- PSA: 46.25000
- LogP: 1.76910
- Solubility: Not available
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(3S)-3-amino-3-phenylpropan-1-ol Security Information
- Signal Word:Danger
- Hazard Statement: H314;H318
- Warning Statement: P280;P305+P351+P338;P310;P301+P330+P331
- Hazardous Material transportation number:3259
- Hazard Category Code: R34: can cause burns.
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- PackingGroup:Ⅲ
- HazardClass:8
- Risk Phrases:R34
- Storage Condition:2-8 °C
(3S)-3-amino-3-phenylpropan-1-ol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(3S)-3-amino-3-phenylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2610-5G |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | >93.0%(T) | 5g |
¥600.00 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044379-100g |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | 98% | 100g |
¥2759.00 | 2024-07-28 | |
abcr | AB285551-10g |
(S)-3-Amino-3-phenyl-propan-1-ol, 97%; . |
82769-76-4 | 97% | 10g |
€219.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1303400-10g |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | 97% | 10g |
$340 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91610-5g |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | 5g |
¥528.0 | 2021-09-07 | ||
Chemenu | CM116696-10g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 95+% | 10g |
$374 | 2021-06-17 | |
Chemenu | CM116696-5g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 95+% | 5g |
$234 | 2021-06-17 | |
Chemenu | CM116696-25g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 95+% | 25g |
$748 | 2021-06-17 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY033781-0.25g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | ≥95% | 0.25g |
¥25.00 | 2024-07-09 | |
Apollo Scientific | OR471660-5g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 98+% | 5g |
£44.00 | 2024-07-20 |
(3S)-3-amino-3-phenylpropan-1-ol Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water
Production Method 2
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Triethylamine Solvents: Methanol
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Ammonium hydroxide ; basified
Production Method 9
Production Method 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Production Method 11
Production Method 12
1.2 Reagents: Triethylamine Solvents: Ethanol ; 15 min
2.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
2.2 Reagents: Boron trifluoride etherate ; 0 °C; 5 h, 0 °C
2.3 Reagents: Methanol ; 0 °C
Production Method 13
1.2 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 10 °C; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Production Method 14
1.2 Reagents: Sodium sulfate Solvents: Water ; 1 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, 0 °C; 0 °C → rt; 1.5 h, rt
2.2 Reagents: Triethylamine Solvents: Methanol
(3S)-3-amino-3-phenylpropan-1-ol Raw materials
- (3s)-3-amino-3-phenylpropan-1-ol;hydrochloride
- (S)-2-oxo-4-phenyl-azetidine-1-carboxylic acid tert-butyl ester
- (3S)-3-amino-3-phenylpropanoic acid
- (S)-Boc-3-Amino-3-Phenylpropan-1-Ol
- Carbamic acid, (2-cyano-1-phenylethyl)-, 1,1-dimethylethyl ester, (S)-
- (βS)-β-Aminobenzenepropanoic Acid Ethyl Ester
- methyl (3S)-3-amino-3-phenylpropanoate
- (S)-Cbz-3-Amino-3-phenylpropan-1-ol
(3S)-3-amino-3-phenylpropan-1-ol Preparation Products
(3S)-3-amino-3-phenylpropan-1-ol Related Literature
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Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
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Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
Additional information on (3S)-3-amino-3-phenylpropan-1-ol
Compound CAS No. 82769-76-4: (3S)-3-Amino-3-Phenylpropan-1-Ol
(3S)-3-Amino-3-Phenylpropan-1-Ol, also known by its CAS number 82769-76-4, is a chiral organic compound with significant applications in various fields, including pharmaceuticals, biotechnology, and organic synthesis. This compound is characterized by its unique structure, which combines an amino group (-NH₂) and a phenyl group (-C₆H₅) attached to a chiral carbon atom in a propanol backbone. The (S)-configuration at the chiral center imparts specific stereochemical properties, making it highly valuable in asymmetric synthesis and enantioselective reactions.
The molecular formula of (3S)-3-Amino-3-Phenylpropan-1-Ol is C₈H₁₁NO, with a molecular weight of approximately 135.18 g/mol. Its structure consists of a central carbon atom bonded to an amino group, a phenyl group, a hydroxyl group (-OH), and a methyl group (-CH₃). The presence of the hydroxyl group makes it an alcohol, while the amino group contributes to its ability to form hydrogen bonds and participate in various chemical reactions. The phenyl group introduces aromaticity and enhances the compound's stability and reactivity in certain conditions.
Recent studies have highlighted the importance of (3S)-3-Amino-3-Phenylpropan-1-Ol in the development of novel therapeutic agents. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules, including peptide analogs and small-molecule inhibitors. Its chiral nature makes it particularly useful in asymmetric catalysis, where it can serve as a substrate or a catalyst for enantioselective reactions. This has led to its application in the production of enantiopure compounds, which are critical in drug discovery and development.
In addition to its role in pharmaceuticals, (3S)-3-Amino-3-Phenylpropan-1-Ol has found applications in the field of materials science. Its ability to form stable complexes with metal ions has been leveraged in the synthesis of coordination polymers and metalloorganic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and tunable pore sizes, making them ideal for gas storage, catalysis, and sensing applications.
The synthesis of (3S)-3-Amino-3-Phenylpropan-1-Ol typically involves multi-step processes that require precise control over stereochemistry. Common methods include asymmetric reduction of ketones using chiral catalysts or enzymatic resolution of racemic mixtures. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production methods for this compound, further enhancing its utility in industrial applications.
From an environmental standpoint, researchers have also investigated the biodegradability and eco-friendly synthesis routes for (3S)-3-Amino-3-Phenylpropan-1-Ol. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, have been employed to develop sustainable methods for its production. These efforts align with global initiatives to reduce environmental impact while maintaining high standards of product quality.
In conclusion, (3S)-3-Amino-3-Phenylpropan-1-Ol (CAS No. 82769-76-) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, chiral properties, and reactivity make it an invaluable tool in chemical research and industry. As advancements continue to be made in synthetic methodologies and application development, this compound is expected to play an even more significant role in shaping future innovations.
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